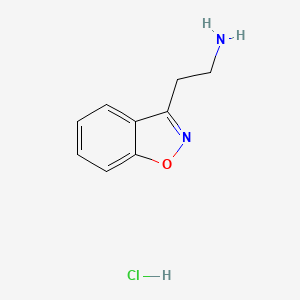
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-CFPMA) is an organic compound that is synthesized from the reaction of 4-formylphenol and 2,5-dimethylphenol. It is a white solid with a molecular weight of 256.76 g/mol and a melting point of 155-157°C. 2-CFPMA is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been widely studied in scientific research due to its unique properties and potential applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used in the study of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are the primary cause of the disease. In addition, this compound has been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting the enzyme, this compound increases the amount of acetylcholine available in the body, which can lead to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, it has been shown to reduce inflammation, improve immune function, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of potential applications, making it a useful tool for scientific research. However, it can be toxic in high doses and may cause side effects such as nausea and dizziness.
Future Directions
There are a number of potential future directions for the use of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. In addition, this compound could be used to develop new treatments for cancer, as it has been shown to inhibit the growth of cancer cells. Finally, it could be used to develop new drugs for the treatment of inflammation and other immune-related diseases.
Synthesis Methods
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is synthesized by a reaction between 4-formylphenol and 2,5-dimethylphenol in the presence of a base catalyst. The reaction is carried out at a temperature of 120°C for 8 hours. The reaction yields a white solid with a yield of 80%.
properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQMKGRWFEABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)




![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)